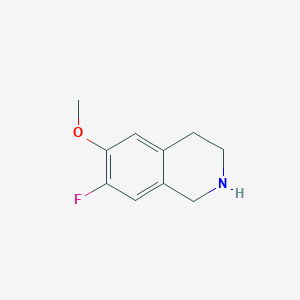

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Chemical Reactivity

The compound’s reactivity is influenced by its substituents and heterocyclic framework:

-

Nucleophilic substitution : The presence of halogen atoms (fluorine and methoxy groups) makes the molecule susceptible to nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups.

-

Oxidation reactions : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives, though specific conditions for this compound are not detailed in available sources.

-

Electrophilic interactions : The methoxy group (-OCH₃) may participate in electrophilic reactions due to its electron-donating nature, potentially altering the compound’s reactivity profile.

Structural Influences on Reactivity

The substituents at positions 6 (methoxy) and 7 (fluorine) significantly impact the compound’s reactivity:

-

Methoxy group (-OCH₃) : Enhances electron density at the 6-position, influencing nucleophilic and electrophilic interactions.

-

Fluorine atom (-F) : Acts as an electron-withdrawing group at the 7-position, increasing reactivity toward nucleophilic substitution and stabilizing intermediates.

-

Bicyclic framework : The tetrahydroisoquinoline core provides rigidity and steric effects, directing reactivity to specific sites.

Analytical Data

Structural information and predicted collision cross sections (CCS) from PubChemLite provide insights into the compound’s physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO |

| SMILES | COC1=C(C=C2CNCCC2=C1)F |

| InChI | InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |

| Predicted CCS | 137.9–150.3 Ų (varies by adduct) |

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most significant applications of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is in cancer research. The compound has demonstrated promising antitumor properties , primarily through mechanisms involving:

- Inhibition of Tubulin Polymerization : Research indicates that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have GI50 values as low as 1.5 nM against resistant tumor cell lines.

- P-Glycoprotein Inhibition : Some studies suggest that derivatives of this compound can inhibit P-glycoprotein (P-gp), enhancing drug efficacy by preventing drug efflux in multidrug-resistant cancer cells.

Antimicrobial Properties

This compound also exhibits significant antimicrobial activity . Its structural characteristics enhance its interaction with biological targets:

- Mechanism of Action : The presence of the fluorine atom increases lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes involved in critical biological processes.

- Comparative Efficacy : In studies comparing various tetrahydroisoquinoline derivatives, this compound has shown superior antimicrobial effects against certain pathogens compared to related compounds.

Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 7; methoxy group at position 6 | Antitumor activity; antimicrobial properties |

| 6-Methoxyquinoline | Lacks fluorine; contains methoxy group | Antimicrobial |

| 7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Antitumor |

| 7-Fluoroquinolone | Contains a quinolone structure | Broad-spectrum antibiotic activity |

In Vivo Studies

Several studies have been conducted to evaluate the efficacy of this compound in vivo:

- Tumor Growth Inhibition : In a nude mouse model with MCF7 xenografts, this compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity.

- Autoimmune Disease Modulation : Research indicates that tetrahydroisoquinoline derivatives can modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results showed a significant reduction in disease severity when administered at optimized doses.

Mecanismo De Acción

The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

Modulate Receptors: It interacts with receptors in the central nervous system, potentially affecting neurotransmission.

Influence Gene Expression: The compound may alter the expression of genes related to cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom at the 7th position.

7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 7th position.

Uniqueness

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications.

Actividad Biológica

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12FN

- CAS Number : 1046816-59-4

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine and methoxy groups enhances its lipophilicity and binding affinity to specific receptors. This compound has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

- HCT116 : IC50 = 25.3 ± 4.6 nM

- HL60 : IC50 = 8.3 nM

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, potentially leading to apoptosis.

Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Studies have indicated that it can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This includes effective inhibition of bacterial growth and potential applications in treating infections.

Study 1: Anticancer Efficacy

A study conducted by Liu et al. (2020) evaluated the efficacy of this compound against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell growth with significant selectivity towards malignant cells compared to normal cells.

| Cell Line | IC50 (nM) |

|---|---|

| HCT116 | 25.3 ± 4.6 |

| HL60 | 8.3 |

Study 2: Neuroprotective Mechanism

In a neuroprotection study by Zhang et al. (2021), the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results indicated that it significantly reduced apoptosis markers and improved cell viability.

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRCKTSWTVIWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.